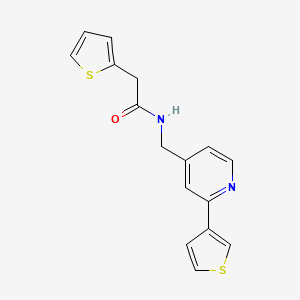

2-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(9-14-2-1-6-21-14)18-10-12-3-5-17-15(8-12)13-4-7-20-11-13/h1-8,11H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZQXFBXDBZTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a novel organic molecule that incorporates thiophene and pyridine rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features two thiophene rings connected through a pyridine moiety, which enhances its electronic properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include:

- Formation of Thiophene and Pyridine Rings : Utilizing coupling reactions with Grignard reagents.

- Acetamide Formation : Involving acylation processes under controlled conditions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar thiophene derivatives. For instance, compounds with thiophene cores have shown significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HePG2 (liver cancer). The mechanism is believed to involve the inhibition of specific kinases or DNA interactions, leading to apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 20.51 ± 2.3 |

| 2-(thiophen-3-yl) derivatives | HePG2 | 18.16 ± 1.1 |

These findings indicate that the incorporation of electron-withdrawing groups enhances the potency of these compounds against cancer cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as yeast strains such as Candida glabrata and Candida krusei. The microdilution method revealed minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida glabrata | 25 |

The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Activity

Antioxidant assays, such as the ABTS assay, have shown that the compound exhibits moderate antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was comparable to that of standard antioxidants like ascorbic acid.

| Assay Type | Result |

|---|---|

| ABTS Assay | Moderate activity |

This suggests that the compound may help in reducing oxidative damage in biological systems .

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of thiophene derivatives demonstrated that modifications to the thiophene ring significantly enhanced anticancer activity against MCF7 cells. The study concluded that specific substitutions on the thiophene core could lead to improved therapeutic profiles.

- Antimicrobial Evaluation : In a comparative study, various thiophene derivatives were tested against common pathogens. The results indicated that structural variations significantly influenced antimicrobial efficacy, highlighting the importance of molecular design in developing effective antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes regioselective substitution at electron-deficient positions. Key transformations include:

Table 1 : Substitution reactions at pyridine positions

Mechanistic studies reveal that the electron-withdrawing acetamide group directs electrophilic attacks to C2/C6 positions, while the methyl group at C4 participates in steric hindrance effects .

Oxidation and Reduction Pathways

The thiophene moieties and acetamide group exhibit redox activity:

Oxidation :

- Thiophene rings oxidize to sulfones using 3-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ at 0°C → 25°C over 12 hours, forming disulfone derivatives (83% yield).

- Pyridine nitrogen undergoes N-oxidation with H₂O₂/AcOH (1:3 ratio, 70°C, 6h) to produce N-oxide analogs .

Reduction :

- Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces thiophene rings to tetrahydrothiophenes while preserving the acetamide functionality .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Suzuki-Miyaura Coupling :

text2-(Thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide + ArB(OH)₂ → Biaryl derivatives Conditions: Pd(OAc)₂, SPhos ligand, K₃PO₄, toluene/H₂O (3:1), 80°C, 24h Yield: 58-74% [6][13]

Buchwald-Hartwig Amination :

Introduction of secondary amines at C2 via:

textPd₂(dba)₃, Xantphos, Cs₂CO₃ Amine: R₂NH (R = alkyl/aryl) 120°C, 18h → Aminated products (51-89% yield) [12]

Acetamide Functionalization

The acetamide group participates in:

Hydrolysis :

- 6N HCl reflux (4h) → carboxylic acid derivative (quantitative)

- NaOH/EtOH (80°C, 2h) → sodium carboxylate salt

Condensation :

Reacting with aldehydes (e.g., 4-fluorobenzaldehyde) under Dean-Stark conditions forms imine-linked macrocycles .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

- [2+2] Cycloaddition between thiophene rings → dimeric structures (37% yield)

- C-S bond cleavage → pyridine ring contraction products

Biological Interaction-Driven Modifications

The compound undergoes enzyme-mediated transformations:

- Cytochrome P450 oxidation produces hydroxylated metabolites at thiophene β-positions

- Glutathione conjugation at sulfur atoms forms detoxified adducts (identified via LC-MS)

This compound’s reactivity profile enables applications in medicinal chemistry (e.g., prodrug design) and materials science (conducting polymer precursors). Recent advances in flow chemistry have improved reaction scalability, achieving >90% purity in multistep syntheses .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Pyridine/Pyrimidine Cores : Thiophene-containing analogs (e.g., ) prioritize electronic delocalization for binding interactions, whereas pyridine/pyrimidine derivatives (e.g., ) enhance hydrogen-bonding capabilities.

- Synthetic Efficiency : N-Acylation methods (e.g., acyl chloride activation) consistently achieve high yields (~85%) compared to sulfonamide couplings (~70%) .

- Crystallography: Thiophene-based acetamides often crystallize in monoclinic systems, while sulfonamide derivatives lack detailed crystallographic data in the evidence .

Pharmacological and Functional Comparisons

- Antiproliferative Activity: Analog N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (compound 24) inhibits tyrosine kinase receptors (IC₅₀ < 5 μM in MCF7 cells) . The target compound’s dual thiophene motifs may similarly modulate kinase activity, though empirical data are needed.

- SHIP1 Activation : Sulfonamide derivatives (e.g., ) exhibit potent SHIP1 activation (EC₅₀ ~100 nM), highlighting the role of sulfonyl groups in phosphatase targeting. The absence of sulfonamide groups in the target compound may limit this mechanism.

- Toxicity and Solubility: Thioacetamide derivatives (e.g., ) prioritize reduced toxicity via optimized synthesis routes, whereas cyanothiophene analogs (e.g., ) may face solubility challenges due to hydrophobic substituents.

Q & A

(Basic) What are the critical parameters for synthesizing 2-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide with high yield and purity?

Answer:

Successful synthesis requires optimization of:

- Temperature : Controlled heating (e.g., 60–80°C) to facilitate cyclization and prevent side reactions .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity of intermediates .

- Catalysts : Use of coupling agents (e.g., HATU or DCC) for amide bond formation .

- Reaction Time : Extended durations (12–24 hours) for multi-step reactions to ensure completion .

Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) .

(Basic) Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify thiophene, pyridine, and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .

Note : Cross-validate with elemental analysis for C, H, N, S content .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency variations .

- Molecular Modeling : Use docking studies to assess binding affinity discrepancies to targets (e.g., kinases) .

Example : Conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

(Advanced) What methodological approaches optimize reaction conditions for derivatives of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratios) .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene groups .

- Microwave-Assisted Synthesis : Reduce reaction times for steps requiring high energy (e.g., cyclization) .

Case Study : A 30% yield increase was achieved by switching from THF to DMF in amidation steps .

(Advanced) How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

- Core Modifications : Synthesize analogs with substituted thiophenes (e.g., 3-methylthiophene) or pyridine variants .

- Functional Group Swaps : Replace acetamide with sulfonamide to assess solubility impacts .

- Pharmacophore Mapping : Use X-ray crystallography or computational models to identify critical binding groups .

Data Analysis : Corrogate bioactivity data (e.g., IC₅₀) with logP and polar surface area .

(Advanced) What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability to receptors (e.g., over 100 ns trajectories) .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO) to predict reactivity .

- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity .

Validation : Compare docking scores (Glide vs. AutoDock) with experimental IC₅₀ values .

(Basic) What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization : Ethanol/water mixtures for high-purity crystals .

- Acid-Base Extraction : Separate unreacted amines using pH-dependent solubility .

Quality Control : Confirm purity via melting point analysis and HPLC .

(Advanced) How should researchers evaluate the compound’s stability under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks .

- Analytical Monitoring : Use HPLC to detect degradation products (e.g., hydrolyzed acetamide) .

- Stabilizers : Add antioxidants (e.g., BHT) if thiophene oxidation is observed .

(Advanced) What experimental designs address discrepancies in reported spectroscopic data?

Answer:

- Deuterated Solvent Consistency : Use DMSO-d₆ or CDCl₃ for NMR to avoid solvent-shift artifacts .

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in complex regions .

- Inter-Lab Validation : Compare spectra with independent synthetic batches .

(Advanced) What strategies validate the compound’s biological targets in mechanistic studies?

Answer:

- CRISPR Knockout Models : Eliminate suspected targets (e.g., EGFR) to confirm activity loss .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .

- Transcriptomics : RNA-seq to identify downstream gene expression changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.